Chinophene
Description
Historical Context and Nomenclature within Quinoline (B57606) Chemistry
The quinoline ring system, the foundational structure of 2-phenylquinoline-4-carboxylic acid, has a history in chemistry dating back to its isolation from coal tar in 1834. chemrj.org The name "quinoline" itself is derived from quinine, a naturally occurring quinoline alkaloid known for its antimalarial properties, extracted from cinchona tree bark. chemrj.org This historical link highlights the early recognition of the biological relevance of the quinoline scaffold.
Within quinoline chemistry, compounds are typically named based on the substitution patterns on the bicyclic ring system. 2-Phenylquinoline-4-carboxylic acid's name precisely describes the positions and identities of the substituents on the quinoline core. It is also known by several synonyms, reflecting its historical use and different contexts in which it has been studied. fishersci.cacdutcm.edu.cn
Significance of the Quinoline Core in Organic Synthesis and Chemical Biology
The quinoline core is a significant motif in organic synthesis and chemical biology due to its unique structural features and the diverse biological activities associated with its derivatives. chemrj.orgresearchgate.netnih.govacs.org As a nitrogen-containing heterocyclic aromatic compound, the quinoline ring offers multiple sites for functionalization, allowing for the synthesis of a wide array of derivatives with varied properties. nih.govacs.org
In organic synthesis, the quinoline core serves as a versatile building block for constructing more complex molecules. Numerous synthetic methodologies have been developed for the preparation of quinolines and their derivatives, including classical approaches like the Friedländer synthesis and more recent nanocatalyzed green protocols. researchgate.netacs.org The ability to readily synthesize functionalized quinolines makes them valuable intermediates in the creation of pharmaceuticals, dyes, and materials. chemrj.orgresearchgate.netchemimpex.com
In chemical biology, the quinoline core is recognized as a privileged structure or pharmacophore, meaning it is frequently found in biologically active compounds and drugs. chemrj.orgnih.gov Quinoline derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antiviral properties, among others. chemrj.orgresearchgate.netnih.govacs.orgopenmedicinalchemistryjournal.com This wide range of activities underscores the importance of the quinoline scaffold in the design and discovery of new therapeutic agents. chemrj.orgnih.gov
Overview of Research Trajectories for 2-Phenylquinoline-4-carboxylic Acid Derivatives
Research involving 2-phenylquinoline-4-carboxylic acid derivatives has explored various trajectories, primarily driven by the potential for these compounds to exhibit diverse biological activities and their utility in organic synthesis. The presence of the phenyl group and the carboxylic acid moiety provides specific handles for chemical modification, leading to the synthesis of numerous derivatives with altered properties. researchgate.netresearchgate.net
One significant research trajectory focuses on the development of these derivatives as potential therapeutic agents. Studies have investigated their activities in areas such as antibacterial research and as inhibitors of specific biological targets like histone deacetylases (HDACs) and topoisomerase II. researchgate.netfrontiersin.org For instance, certain 2-phenylquinoline-4-carboxylic acid derivatives have shown selective inhibitory activity against HDAC3, an enzyme implicated in cancer, and have demonstrated anticancer potential in in vitro studies. frontiersin.org Another derivative, 7-fluoro-2-phenylquinoline-4-carboxylic acid, has been explored for its anticancer activity through the inhibition of topoisomerase II alpha.
Beyond medicinal chemistry, 2-phenylquinoline-4-carboxylic acid and its derivatives are also explored in materials science and organic synthesis. They can serve as ligands in coordination chemistry, opening possibilities for applications in catalysis. chemimpex.com Their structural features also make them suitable for the development of fluorescent probes and dyes, useful tools in biological imaging and other applications. chemimpex.comnih.gov The development of efficient and sustainable synthesis methods for these compounds and their derivatives remains an active area of research. researchgate.netarchivemarketresearch.com
Research into 2-phenylquinoline-4-carboxylic acid derivatives often involves the synthesis of libraries of related compounds to explore structure-activity relationships and identify promising candidates for specific applications. frontiersin.org These studies contribute to a deeper understanding of how structural modifications to the 2-phenylquinoline-4-carboxylic acid scaffold influence its chemical and biological properties.
Here is a table summarizing some research findings on the activity of 2-phenylquinoline-4-carboxylic acid derivatives:
| Compound Structure | Investigated Activity / Target | Key Finding | Source |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Antibacterial activity | Demonstrated antibacterial properties. | researchgate.net |
| Certain 2-substituted phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylase (HDAC) inhibition | Exhibited selective inhibition of HDAC3. | frontiersin.org |
| Derivative D28 (structure not provided in snippet) | HDAC3 inhibition, Anticancer activity | Potent in vitro anticancer activity, induced G2/M cell cycle arrest and apoptosis. | frontiersin.org |
| 7-Fluoro-2-phenylquinoline-4-carboxylic acid | Topoisomerase II alpha (hTopoIIα) inhibition | Inhibited hTopoIIα, induced apoptosis and cell cycle arrest in cancer cells. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-7-4-8-15-12(13)9-10-14(17-15)11-5-2-1-3-6-11/h1-10H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKHHGTWRZZWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC(=C3C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90149634 | |
| Record name | Chinophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11139-62-1 | |
| Record name | Chinophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011139621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chinophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90149634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Strategies
Classical Synthetic Routes to 2-Phenylquinoline-4-carboxylic Acid
Classical methods for synthesizing 2-phenylquinoline-4-carboxylic acid primarily involve condensation and annulation reactions of simple starting materials. The Doebner and Pfitzinger reactions are two of the most prominent classical routes.
The Doebner reaction is a well-established method for the synthesis of quinoline-4-carboxylic acids, involving the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgsci-hub.se For the synthesis of 2-phenylquinoline-4-carboxylic acid, the reaction typically utilizes aniline, benzaldehyde (B42025), and pyruvic acid. psu.eduduke.eduhakon-art.com The reaction is often carried out in protic solvents like ethanol, frequently with a catalytic amount of an acid, such as trifluoroacetic acid or acetic acid. nih.govresearchgate.net
The mechanism of the Doebner reaction is not definitively established, but proposed pathways involve initial condensation between the aldehyde and pyruvic acid or between the aniline and the aldehyde to form a Schiff base, followed by subsequent reactions and cyclization to yield the quinoline-4-carboxylic acid product. wikipedia.org
Variations of the Doebner reaction for synthesizing 2-phenylquinoline-4-carboxylic acid derivatives have been explored, including microwave-assisted conditions to enhance reaction rates and yields. nih.gov
Detailed research findings on the Doebner reaction for 2-phenylquinoline-4-carboxylic acid synthesis highlight the influence of catalysts and reaction conditions on yield and reaction time. For instance, a method using iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)₃] as a catalyst in a one-pot reaction of pyruvic acid, aniline, and benzaldehyde has been reported to provide 2-phenylquinoline-4-carboxylic acid with attractive characteristics, including short reaction periods and catalyst recyclability. researchgate.net
| Reactants | Catalyst | Solvent | Conditions | Product | Notes | Ref. |
| Aniline, Benzaldehyde, Pyruvic acid | Trifluoroacetic acid (cat.) | Ethanol | Reflux | 2-Phenylquinoline-4-carboxylic acid | Conventional method | nih.gov |
| Aniline, Benzaldehyde, Pyruvic acid | Fe(OTf)₃ (15 mol%) | Not specified | 3 hours | 2-Phenylquinoline-4-carboxylic acid | One-pot, recyclable catalyst | researchgate.net |
| Aniline, 2-Nitrobenzaldehyde (B1664092), Pyruvic acid | Trifluoroacetic acid (cat.) | Ethanol | Standard/Microwave | 2-(2-Nitrophenyl)-quinoline-4-carboxylic acid | Synthesis of substituted derivative | nih.gov |
The Pfitzinger reaction is another crucial classical method for synthesizing quinoline-4-carboxylic acids, particularly effective for preparing 2-substituted derivatives like Chinophene. scholarsresearchlibrary.comijcps.orgwikipedia.orgscribd.com This reaction involves the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound containing an α-methylene group, typically in the presence of a strong base such as potassium hydroxide (B78521) or sodium hydroxide. ijcps.orgwikipedia.org
For the synthesis of 2-phenylquinoline-4-carboxylic acid, isatin is reacted with acetophenone (B1666503) under strongly alkaline conditions. myttex.netnih.gov The reaction proceeds through the base-catalyzed hydrolysis of isatin to an o-aminophenylglyoxylic acid derivative, which then undergoes condensation and cyclization with the carbonyl compound. wikipedia.org
Research on the Pfitzinger reaction for synthesizing 2-phenylquinoline-4-carboxylic acid and its derivatives has explored variations in reaction conditions and the use of substituted isatins or acetophenones to access a range of compounds. ijcps.orgnih.gov For example, the reaction of isatin with acetophenone in 33% KOH solution at reflux has been reported to yield 2-phenylquinoline-4-carboxylic acid. nih.gov
| Reactants | Base | Conditions | Product | Yield | Ref. |
| Isatin, Acetophenone | KOH (strong solution) | Reflux | 2-Phenylquinoline-4-carboxylic acid | - | myttex.net |
| Isatin, Acetophenone | 33% KOH solution | Reflux, 8 hours | 2-Phenylquinoline-4-carboxylic acid | 35% | nih.gov |
| Isatin, α-methyl ketones | KOH or NaOH | Aqueous medium | Quinoline-4-carboxylic acids | Good to excellent | ijcps.orgsmolecule.com |
Beyond the Doebner and Pfitzinger reactions, other condensation and annulation strategies have been employed for the synthesis of the quinoline (B57606) core, which can be adapted for the preparation of 2-phenylquinoline-4-carboxylic acid derivatives. These methods often involve the reaction of aniline derivatives with various carbonyl or dicarbonyl compounds, followed by cyclization. While less specific to the 4-carboxylic acid substitution compared to Doebner and Pfitzinger, they contribute to the broader synthetic landscape of quinolines. Examples include variations of the Skraup, Doebner-von Miller, Friedländer, Conrad-Limpach, and Combes syntheses, although their direct application specifically for 2-phenylquinoline-4-carboxylic acid is less frequently highlighted in the provided search results compared to Doebner and Pfitzinger. scholarsresearchlibrary.com
Modern Approaches in the Synthesis of 2-Phenylquinoline-4-carboxylic Acid Derivatives
Modern synthetic strategies aim to address limitations of classical methods, such as harsh reaction conditions, limited substrate scope, and the generation of stoichiometric waste. These approaches often involve catalytic methods and optimized reaction conditions.
Catalytic approaches have gained significant traction in the synthesis of quinoline derivatives, offering improved efficiency, milder conditions, and enhanced selectivity.
Transition metal catalysis plays a crucial role in many modern quinoline synthesis methods. These processes often involve C-H activation, cross-coupling reactions, and cascade sequences. While the provided search results discuss transition metal catalysis in the context of quinoline synthesis generally, specific detailed examples for the direct synthesis of 2-phenylquinoline-4-carboxylic acid using transition metal catalysts are less prominent compared to the classical methods. However, transition metal-catalyzed processes are actively being developed for the synthesis of diverse quinoline scaffolds, which can potentially be applied or adapted for the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives.
For instance, palladium-catalyzed Sonogashira coupling followed by cyclization has been reported for the synthesis of quinoline derivatives. jns.edu.af Other transition metals like copper, indium, and cobalt have also been explored as catalysts in various quinoline synthesis methodologies. jns.edu.afrsc.org The development of recyclable catalysts, including those based on magnetic nanoparticles tagged with ionic liquids, has been investigated for the preparation of 2-aryl-quinoline-4-carboxylic acid derivatives via oxidation mechanisms under solvent-free conditions. acs.org These advancements in catalytic methodologies, particularly those involving transition metals, represent a key area of modern research in the synthesis of quinoline compounds, including the potential for more efficient routes to 2-phenylquinoline-4-carboxylic acid derivatives.
| Catalyst Type | Metal | Application in Quinoline Synthesis | Notes | Ref. |
| Transition Metal | Palladium | Sonogashira coupling followed by cyclization for quinoline derivatives | General method applicable to quinoline scaffolds | jns.edu.af |
| Transition Metal | Copper | Catalysis in various quinoline synthesis methodologies | Explored for diverse quinoline structures | jns.edu.af |
| Transition Metal | Indium | Catalysis in various quinoline synthesis methodologies | Explored for diverse quinoline structures | jns.edu.af |
| Transition Metal | Cobalt | Co(III)-catalyzed C-H activation, carbonylation, and cyclization | Provides various quinoline derivatives with good yields and broad scope | rsc.org |
| Transition Metal (Nanoparticle) | Iron (in Fe₃O₄@SiO₂ nanoparticles) | Catalysis for 2-aryl-quinoline-4-carboxylic acid derivatives | Recyclable catalyst, solvent-free conditions | acs.org |
Catalytic Strategies in Quinoline Synthesis
Organocatalysis and Metal-Free Approaches
The development of organocatalytic and metal-free synthetic routes for quinoline derivatives has gained considerable traction, driven by the principles of green chemistry and the desire to avoid the drawbacks associated with metal catalysts, such as cost, toxicity, and the need for their removal from products, particularly in pharmaceutical synthesis rsc.orgijpsjournal.com. Organocatalysts offer benefits including insensitivity to moisture and oxygen, low cost, easy accessibility, and low toxicity rsc.org.
Metal-free strategies often employ readily available and environmentally benign catalysts or reaction conditions. For instance, molecular iodine has been demonstrated as an effective metal-free catalyst in the synthesis of quinoline derivatives, including 2-benzyl-3-phenylquinoline and 2-benzyl-4-arylquinoline derivatives rsc.org. A metal-free synthesis of quinoline-2,4-dicarboxylate derivatives has been achieved using molecular iodine to catalyze the reaction between aryl amines and acetylenedicarboxylates, highlighting advantages such as the avoidance of metal contamination and reduced waste generation rsc.org. Another transition metal-free protocol for the synthesis of 3-acylquinolines involves the annulation of enaminones with anthranils, facilitated by methanesulfonic acid (MSA) and NaI mdpi.com. Furthermore, visible-light-mediated oxidative cyclization utilizing organic photocatalysts like anthraquinone (B42736) represents a metal-free approach to quinoline synthesis organic-chemistry.org. Radical cation-catalyzed intramolecular oxidative cyclization using dimethyl sulfoxide (B87167) (DMSO) as an oxidant is another example of a metal-free strategy nih.gov. Iodide catalysis has also been employed in metal-free functionalization and tandem cyclization strategies for the synthesis of functionalized quinoline derivatives nih.gov.
Green Chemistry Principles in Synthetic Method Development
The integration of green chemistry principles into quinoline synthesis is crucial for addressing the environmental impact of chemical manufacturing ijpsjournal.comeurekaselect.com. Traditional methods often involve hazardous substances, high energy consumption, and significant waste generation ijpsjournal.com. Green chemistry aims to develop sustainable approaches, such as employing solvent-free conditions, environmentally benign catalysts, and energy-efficient techniques ijpsjournal.comeurekaselect.com. These methodologies not only benefit the environment but also enhance the efficiency of synthetic processes ijpsjournal.com.
Microwave-Assisted Synthesis
Microwave-assisted synthesis (MAS) has emerged as a powerful tool in organic chemistry, significantly accelerating reaction times and improving yields compared to conventional heating methods ijpsjournal.combspublications.net. MAS aligns well with green chemistry principles by reducing reaction times, lowering energy consumption, and facilitating solvent-free reaction conditions bspublications.netajgreenchem.com. Microwave irradiation has been successfully applied to the synthesis of various quinoline derivatives eurekaselect.com. For example, a rapid microwave-assisted Povarov-type multicomponent synthesis of 4-aryl quinolines has been reported, utilizing camphor (B46023) sulphonic acid (CSA) as a catalyst without the need for metals rsc.org. Microwave reactions can dramatically reduce reaction times from hours to minutes or even seconds, contributing to increased efficiency bspublications.net. The ability of microwave heating to facilitate solvent-free and solid-supported reactions further underscores its green credentials bspublications.net. Microwave-assisted organic synthesis (MAOS) is recognized as a "green" technology offering advantages such as increased reaction rates, decreased reaction time, improved chemical yields, and the possibility of solvent-free conditions ajgreenchem.com. The Doebner reaction, a route to quinoline-4-carboxylic acids, has also been conducted under microwave irradiation mdpi.com. Additionally, a one-pot, three-component, solvent-free rapid synthesis of quinolines and bis-quinolines has been developed using microwave irradiation in conjunction with a recyclable catalyst researchgate.net.
Solvent-Free Reaction Conditions
Solvent-free reaction conditions are a cornerstone of green chemistry, minimizing environmental impact and eliminating the waste associated with traditional organic solvents ijpsjournal.comeurekaselect.com. Implementing solvent-free approaches in quinoline synthesis contributes to more sustainable and eco-friendly processes ajgreenchem.com. Metal- and solvent-free synthesis of 2-benzyl-4-arylquinoline derivatives has been achieved using molecular iodine as a catalyst rsc.org. Microwave heating is particularly effective in facilitating solvent-free reactions, including neat reactions (without any solvent) and solid-supported reactions where reactants are adsorbed on solid materials bspublications.net. These methods help avoid the high pressures that can build up when solvents are heated in sealed vessels bspublications.net. Solvent-free microwave reactions are considered environmentally benign and can lead to improved product yields ajgreenchem.com. Mechanochemical synthesis, which often operates under solvent-free conditions, is also being explored for the synthesis of quinoline derivatives researchgate.net. Studies have compared the efficiency of rapid synthesis of poly-substituted quinolines under solvent-free conditions with and without microwave irradiation eurekaselect.com.
Oxidative Annulation Strategies for Quinoline Derivatives
Oxidative annulation is a powerful strategy for constructing the quinoline ring system through the formation of new carbon-carbon and carbon-nitrogen bonds, often involving C-H activation. This approach typically requires an oxidant and a catalyst.
One reported oxidative annulation involves the reaction of anilines, aryl ketones, and DMSO in the presence of FeCl3 catalyst and K2S2O8 as an oxidant to synthesize 4-aryl quinolines rsc.orgorganic-chemistry.org. In this transformation, DMSO acts as a methine (=CH−) equivalent rsc.org. Palladium-catalyzed aerobic oxidative annulation has been developed for the synthesis of functionalized 2-substituted quinolines from allylbenzenes and aniline, proceeding through the oxidation of allylic C-H bonds acs.org. Oxidative annulation of o-allylanilines using chloranil (B122849) as a recyclable oxidant provides 2,4-diarylquinolines in good yields organic-chemistry.org. Copper-catalyzed annulation reactions have also been employed, such as the reaction of ketone oxime acetates with ortho-trifluoroacetyl anilines to yield 4-trifluoromethyl quinolines under redox-neutral conditions organic-chemistry.org. Visible-light-mediated oxidative cyclization of 2-aminobenzyl alcohols with secondary alcohols is another example of this strategy organic-chemistry.org. Oxidative synthesis of quinolines can also be achieved through C-H transformations catalyzed by various transition metals including rhodium, ruthenium, cobalt, copper, and silver mdpi.com. Coupling reactions of aromatic amines with alcohols or olefins under oxidative conditions also represent a route to quinolines mdpi.com. An iodine-mediated environmentally benign synthesis of multi-substituted quinoline derivatives using a solvent-free mechanochemical process involves an oxidative annulation reaction researchgate.net. A transition metal-free oxidative cyclization strategy utilizing DMSO as an oxidant has been reported for the synthesis of 2-styryl derivatives nih.gov.
Multi-Component Reactions for Diverse 2-Phenylquinoline-4-carboxylic Acid Analogs
Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow the convergent assembly of complex molecules from three or more starting materials in a single step rsc.org. This approach is particularly valuable for generating diverse libraries of compounds, including 2-phenylquinoline-4-carboxylic acid analogs. MCRs offer advantages in terms of step economy, atom economy, and the ability to rapidly access structural diversity rsc.org.
Various MCRs have been applied to the synthesis of quinoline derivatives. The Povarov reaction, a [4+2] cycloaddition between imines and olefins, is a prominent example of an MCR used for synthesizing substituted N-heterocycles, including quinolines rsc.org. Microwave-assisted Povarov reactions have also been developed rsc.org. Three-component reactions involving anilines, aldehydes, and nitroalkanes have been reported for quinoline synthesis rsc.org. Silver triflate-mediated three-component reactions have been utilized for the synthesis of 2,4-substituted quinolines rsc.org. A three-component reaction proceeding via aza-Henry cyclization has also been described for the synthesis of 2,4-substituted quinolines rsc.org.
The Doebner reaction is a classic multicomponent reaction for the synthesis of quinoline-4-carboxylic acids, including 2-substituted derivatives like 2-phenylquinoline-4-carboxylic acid. It typically involves the reaction of an aniline, an aldehyde, and pyruvic acid nih.govsci-hub.se. The Pfitzinger reaction is another important method for synthesizing 2- and 3-substituted quinoline-4-carboxylic acids, utilizing the reaction between isatin and a carbonyl compound under basic conditions nih.gov. The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives can be achieved starting from aniline, 2-nitrobenzaldehyde, and pyruvic acid through the Doebner reaction, followed by further functionalization steps mdpi.comresearchgate.net. Multicomponent Povarov reactions have been found to be particularly effective for the synthesis of anti-infective hit molecules iipseries.org. The utility of MCRs for the synthesis of bioactive compounds, including quinoline derivatives, has been highlighted in reviews researchgate.net.
Below is a representative example of data that might be presented for a multicomponent Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid analogs:
| Aniline Derivative | Aldehyde | Pyruvic Acid | Catalyst | Conditions | Product Yield (%) |
| Aniline | Benzaldehyde | Pyruvic Acid | Trifluoroacetic acid | Ethanol, Reflux, 12h | 41 mdpi.com |
| Aniline | 2-Nitrobenzaldehyde | Pyruvic Acid | Trifluoroacetic acid | Ethanol, Reflux, 12h | - |
Note: Yield data for the reaction with 2-nitrobenzaldehyde was not explicitly found in the snippets for the direct product, but the reaction is mentioned as a route to a key intermediate mdpi.com. The table illustrates how data from different reactions could be presented.
Synthetic Utility of Key Intermediates
For example, in many multi-component reactions and annulation strategies involving anilines and carbonyl compounds, the initial formation of an imine intermediate is a critical step rsc.org. This imine then undergoes subsequent reactions, such as cycloaddition (as in the Povarov reaction) or nucleophilic attack, to build the quinoline ring rsc.org. Enol or enolate forms of carbonyl compounds can also act as key intermediates, reacting with iminium species or other electrophiles rsc.org. In oxidative annulation strategies, intermediates resulting from C-H activation or the reaction with oxidants play a vital role in the cyclization process acs.orgmdpi.com. For instance, the reaction of anilines, aryl ketones, and DMSO involves the formation of intermediates where DMSO serves as a methine source rsc.org. Radical intermediates can also be involved in some oxidative cyclization pathways nih.govresearchgate.net. The Pfitzinger reaction, a route to quinoline-4-carboxylic acids, proceeds through the reaction of isatin with a carbonyl compound, forming intermediates that undergo cyclization and decarboxylation nih.gov. While the direct isolation and subsequent synthetic utility of these transient intermediates for reactions outside the quinoline synthesis cascade are not extensively detailed within the scope of the provided search results, their in situ formation and reactivity are fundamental to the successful synthesis of the quinoline scaffold. The ability to control the formation and reaction of these intermediates is key to developing efficient and selective synthetic routes.
Chemical Reactivity and Derivatization
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is the most reactive site for many chemical transformations, allowing for the synthesis of a wide array of derivatives through standard organic reactions.
The carboxylic acid functional group of Chinophene can be converted to esters through various esterification methods. One documented approach involves the use of a coupling agent, which facilitates the reaction under mild conditions. For instance, the synthesis of phenyl esters of this compound has been successfully achieved by reacting 2-phenylquinoline-4-carboxylic acid with various phenols. tsijournals.com This transformation uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling agent and a catalytic amount of dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent like dichloromethane (B109758) at room temperature. tsijournals.com
This method allows for the creation of a library of ester derivatives by varying the phenol (B47542) reactant.
Examples of this compound Ester Derivatives:
| Compound Name | Reactant | Reference |
| Phenyl 2-phenylquinoline-4-carboxylate | Phenol | tsijournals.com |
| 2-Methylphenyl 2-phenylquinoline-4-carboxylate | o-Cresol | tsijournals.com |
| 4-Chlorophenyl 2-phenylquinoline-4-carboxylate | 4-Chlorophenol | tsijournals.com |
Similar to esterification, the carboxylic acid of this compound can be converted into a variety of amide derivatives. A common laboratory method involves activating the carboxylic acid, which then readily reacts with a primary or secondary amine.
One effective method for direct amidation utilizes EDC.HCl as a coupling agent, analogous to the esterification process described previously. The reaction of this compound with various secondary amines in the presence of EDC.HCl and a catalytic amount of DMAP in dichloromethane yields the corresponding N,N-disubstituted amides. tsijournals.com
Alternatively, a two-step process can be employed. First, this compound is converted to its more reactive acid chloride derivative. This intermediate, 2-phenylquinoline-4-carbonyl chloride, is then treated with an amine to form the amide bond. For example, the simple, unsubstituted cinchophen (B1669042) amide has been synthesized by reacting the acid chloride with ammonia (B1221849). hakon-art.com This approach is fundamental for creating a wide range of amide derivatives. hakon-art.commdpi.com
Examples of this compound Amide Derivatives:
| Compound Name | Amine Reactant | Method | Reference |
| 2-Phenylquinoline-4-carboxamide | Ammonia | Via acid chloride | hakon-art.com |
| (Morpholino)(2-phenylquinolin-4-yl)methanone | Morpholine | Direct coupling (EDC.HCl) | tsijournals.com |
| (Piperidin-1-yl)(2-phenylquinolin-4-yl)methanone | Piperidine | Direct coupling (EDC.HCl) | tsijournals.com |
| (4-Methylpiperazin-1-yl)(2-phenylquinolin-4-yl)methanone | N-Methylpiperazine | Direct coupling (EDC.HCl) | tsijournals.com |
Quinoline-4-carboxylic acids, including this compound, are known to undergo decarboxylation, which is the removal of the carboxyl group and its replacement with a hydrogen atom, typically upon heating or under specific catalytic conditions. researchgate.netgoogle.com This reaction converts 2-phenylquinoline-4-carboxylic acid into 2-phenylquinoline. The stability of the heterocyclic ring system can facilitate the loss of carbon dioxide. In some synthetic procedures involving quinoline-4-carboxylic acids, unwanted decarboxylation can occur as a side reaction, particularly at elevated temperatures. nih.gov While the specific conditions for the decarboxylation of this compound are not extensively detailed in the provided literature, it is a recognized transformation for this class of compounds. researchgate.net
To increase the electrophilicity of the carboxyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive intermediates, most commonly an acid chloride. The synthesis of 2-phenylquinoline-4-carbonyl chloride is achieved by treating this compound with a chlorinating agent such as oxalyl chloride or thionyl chloride (SOCl₂). hakon-art.com
The resulting 2-phenylquinoline-4-carbonyl chloride (often isolated as its hydrochloride salt) is a highly reactive compound. hakon-art.comsigmaaldrich.comnih.gov It serves as a key intermediate for the synthesis of esters and amides under milder conditions than those required for direct reactions with the parent carboxylic acid. hakon-art.com For example, its reaction with ammonia or other amines is a standard and efficient method for producing the corresponding amide derivatives. hakon-art.com
Modifications of the Phenyl Substituent and Quinoline (B57606) Ring
Direct electrophilic aromatic substitution (EAS) on the phenyl substituent of the this compound molecule is a challenging transformation. The reactivity of the phenyl ring is significantly influenced by the quinoline moiety to which it is attached. Under the acidic conditions typically required for EAS reactions (e.g., nitration, halogenation, sulfonation), the nitrogen atom of the quinoline ring becomes protonated, forming a quinolinium cation. wikipedia.org
This positively charged quinolinium group acts as a powerful electron-withdrawing group, exerting a strong deactivating effect on the attached phenyl ring. This deactivation reduces the phenyl ring's nucleophilicity, making it less susceptible to attack by electrophiles. lkouniv.ac.in Consequently, forcing conditions would be required for substitution to occur, which could lead to side reactions or degradation of the molecule.
Therefore, this compound derivatives bearing substituents on the phenyl ring are generally not prepared by direct electrophilic substitution on this compound itself. Instead, the common synthetic strategy involves using a pre-substituted starting material in the initial synthesis of the quinoline ring system. For example, 2-(4-chlorophenyl)quinoline-4-carboxylic acid is synthesized using 4-chloroaniline (B138754) or 4-chlorobenzaldehyde (B46862) as a precursor, rather than by direct chlorination of this compound. nih.gov
Nucleophilic Additions to the Quinoline Core
The quinoline ring in this compound is an electron-deficient aromatic system, which makes it susceptible to nucleophilic attack. In general, nucleophilic additions to quinoline derivatives occur preferentially at the 2- and 4-positions of the quinoline ring. This is due to the ability of the nitrogen atom to stabilize the negative charge in the resulting intermediate.
While specific studies detailing nucleophilic addition reactions directly to the quinoline core of this compound are not extensively documented in publicly available research, the general reactivity pattern of quinolines suggests that this compound would be susceptible to such reactions. The presence of the carboxylic acid at the 4-position may, however, influence the regioselectivity of the attack. Strong nucleophiles, such as organolithium or Grignard reagents, would be expected to add to the quinoline nucleus, although such reactions would likely compete with reactions at the carboxylic acid group.
Functional Group Interconversions on Substituted Derivatives
The carboxylic acid moiety of this compound is a versatile handle for a wide range of functional group interconversions, allowing for the synthesis of a diverse library of derivatives. chemimpex.com These transformations are crucial for modifying the compound's physicochemical properties and for the development of new bioactive molecules. nih.govresearchgate.netpsu.edu
A common initial step in the derivatization of this compound is the activation of the carboxylic acid, typically by converting it into a more reactive species such as an acyl chloride. This can be achieved by reacting this compound with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. psu.edu The resulting acyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a variety of nucleophiles.
For instance, treatment of the acyl chloride with amines or alcohols leads to the formation of amides and esters, respectively. The synthesis of various amide derivatives of this compound has been reported, often with the goal of exploring their biological activities. nih.govpsu.edu Furthermore, the amide functionality can be subsequently reduced to an amine using a reducing agent like lithium aluminum hydride (LiAlH₄), providing another avenue for diversification. psu.edu
The following table summarizes some of the key functional group interconversions that have been reported for this compound derivatives:
| Starting Material | Reagent(s) | Product | Reaction Type |
| This compound (Carboxylic Acid) | SOCl₂ or Oxalyl Chloride | This compound Acyl Chloride | Acyl Halogenation |
| This compound Acyl Chloride | Ammonia (NH₃) | This compound Amide | Amidation |
| This compound Acyl Chloride | Amines (R-NH₂) | Substituted Amides | Amidation |
| This compound Amide | LiAlH₄ | This compound Amine | Reduction |
| This compound Amine | Aldehydes (R-CHO) | Schiff Bases | Imine Formation |
This table provides a summary of common functional group interconversions starting from this compound.
These reactions highlight the utility of the carboxylic acid group as a synthetic handle for creating a wide array of this compound derivatives with modified functional groups.
Stereochemical Aspects in Derivatization
The introduction of stereocenters during the derivatization of this compound is a critical aspect, particularly in the context of developing chiral molecules with specific biological activities. While this compound itself is achiral, stereogenic centers can be introduced through various chemical transformations.
One notable example of stereoselective derivatization in a related system involves the reduction of 2-alkylquinoline-4-carboxylic acids. Studies have shown that the reduction of these compounds using Raney nickel in an aqueous alkaline solution proceeds stereoselectively to yield the corresponding cis-2-alkyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acids. researchgate.net This stereoselectivity is attributed to the hydrogenation occurring from the less sterically hindered face of the quinoline ring adsorbed on the catalyst surface. Although this specific example involves a 2-alkyl instead of a 2-phenyl substituent, it demonstrates the potential for achieving stereocontrol in the modification of the quinoline-4-carboxylic acid scaffold.
Furthermore, the synthesis of chiral derivatives can be achieved through the use of chiral catalysts or reagents. For instance, in the synthesis of chiral chalcone (B49325) derivatives, which share structural similarities with potential precursors to this compound analogues, cinchona alkaloids have been employed as organocatalysts to induce high enantioselectivity in Michael addition reactions. nih.govresearchgate.net This approach could potentially be adapted for the asymmetric synthesis of this compound derivatives bearing stereocenters.
The stereochemical outcome of derivatization reactions is of paramount importance as enantiomers of a chiral molecule can exhibit significantly different biological activities. Therefore, the development of stereoselective synthetic routes to this compound derivatives is a key area of research in medicinal chemistry.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical method that provides detailed information about the molecular structure of a compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR can reveal the connectivity and spatial arrangement of atoms. youtube.com
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of quinoline (B57606) provides a wealth of information about the electronic environment of its seven aromatic protons. The chemical shifts (δ) are influenced by the electronegativity of the nitrogen atom and the anisotropic effects of the aromatic rings. Protons on the pyridine (B92270) ring (H-2, H-3, H-4) are generally found further downfield compared to those on the benzene ring (H-5, H-6, H-7, H-8) due to the electron-withdrawing nature of the nitrogen atom. The precise assignment of each proton signal is achieved through the analysis of their multiplicity (splitting patterns) and the magnitude of the spin-spin coupling constants (J). researchgate.netacs.org
The concentration of quinoline derivatives in solution can influence the chemical shifts of the non-exchangeable hydrogens, which is attributed to dipole-dipole and π-π stacking interactions between quinoline molecules. uncw.edu
Interactive Data Table: ¹H-NMR Spectroscopic Data for Quinoline
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 | 8.90 | dd | J(H2,H3) = 4.2, J(H2,H4) = 1.7 |
| H-3 | 7.38 | dd | J(H3,H2) = 4.2, J(H3,H4) = 8.2 |
| H-4 | 8.12 | dd | J(H4,H3) = 8.2, J(H4,H2) = 1.7 |
| H-5 | 7.78 | d | J(H5,H6) = 8.1 |
| H-6 | 7.52 | t | J(H6,H5) = 8.1, J(H6,H7) = 7.5 |
| H-7 | 7.65 | t | J(H7,H6) = 7.5, J(H7,H8) = 8.2 |
| H-8 | 8.08 | d | J(H8,H7) = 8.2 |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum of quinoline displays nine distinct signals corresponding to its nine carbon atoms. The chemical shifts in the ¹³C-NMR spectrum are also influenced by the nitrogen atom, with the carbons of the pyridine ring appearing at different fields compared to those of the benzene ring. The assignments are confirmed by various techniques, including the use of substituent effects in methylquinolines and 2D-NMR experiments. researchgate.netchemicalbook.com
Interactive Data Table: ¹³C-NMR Spectroscopic Data for Quinoline
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.0 |
| C-4a | 128.2 |
| C-5 | 126.6 |
| C-6 | 129.4 |
| C-7 | 127.7 |
| C-8 | 129.4 |
| C-8a | 148.3 |
Two-Dimensional NMR Techniques for Structural Elucidation
Two-dimensional (2D) NMR spectroscopy provides correlations between different nuclei, offering a more detailed picture of the molecular structure and aiding in the unambiguous assignment of ¹H and ¹³C signals. omicsonline.org
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum of quinoline reveals correlations between protons that are spin-spin coupled. For instance, strong cross-peaks are observed between H-2 and H-3, H-3 and H-4, H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their vicinal relationships. acs.org
HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals based on the already assigned proton signals.
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns. orgchemboulder.com
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For quinoline (C₉H₇N), the exact mass of the molecular ion [M]⁺˙ is calculated to be 129.0578 g/mol . spectrabase.com Time-of-flight (TOF) mass analyzers are commonly used to achieve this high level of mass accuracy, often with mass errors below 5 mDa. researchgate.netnih.gov The protonated molecule, [M+H]⁺, with an m/z of 130.0651, is also frequently observed, particularly with soft ionization techniques like electrospray ionization (ESI). massbank.eu
Interactive Data Table: High-Resolution Mass Spectrometry Data for Quinoline
| Ion | Calculated m/z | Observed m/z |
| [M]⁺˙ | 129.0578 | 129.0575 |
| [M+H]⁺ | 130.0651 | 130.0651 |
Fragmentation Pattern Analysis
Electron impact (EI) ionization is a "hard" ionization technique that causes extensive fragmentation of the molecular ion. azom.com The analysis of these fragment ions provides valuable structural information. The mass spectrum of quinoline is characterized by a prominent molecular ion peak at m/z 129. A key fragmentation pathway involves the loss of a molecule of hydrogen cyanide (HCN) to produce a fragment ion at m/z 102. chempap.org This ion can then undergo further fragmentation by losing acetylene (C₂H₂), resulting in an ion at m/z 76. chempap.org
Interactive Data Table: Major Fragment Ions of Quinoline in EI-MS
| m/z | Proposed Fragment | Relative Intensity |
| 129 | [C₉H₇N]⁺˙ (Molecular Ion) | High |
| 102 | [C₈H₆]⁺˙ | Moderate |
| 76 | [C₆H₄]⁺˙ | Moderate |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Chinophene (8-hydroxy-7-iodoquinoline-5-sulfonic acid) displays several characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. nist.gov
The spectrum exhibits a broad absorption band in the region of 3400-3000 cm⁻¹, which is indicative of the O-H stretching vibration of the hydroxyl (-OH) group. The presence of aromatic C-H stretching vibrations is confirmed by peaks typically appearing in the 3100-3000 cm⁻¹ range. Strong absorption bands corresponding to the S=O stretching of the sulfonic acid group (-SO₃H) are also prominent, usually observed between 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. The C=C and C=N stretching vibrations within the quinoline ring system give rise to absorptions in the 1600-1450 cm⁻¹ region. The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex vibrations characteristic of the entire molecule, including C-O, C-N, and C-I bond vibrations. nist.gov
Table 1: Key IR Absorption Bands for this compound
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400-3000 (broad) | Hydroxyl (-OH) | O-H Stretch |
| 3100-3000 | Aromatic C-H | C-H Stretch |
| 1600-1450 | Quinoline Ring | C=C and C=N Stretch |
| 1250-1120 | Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The this compound molecule contains a quinoline ring system, which is a chromophore that absorbs light in the UV-Vis region. The absorption is primarily due to π → π* and n → π* electronic transitions of the aromatic system.
The UV-Vis spectrum of 8-hydroxyquinoline derivatives typically shows strong absorption bands in the ultraviolet region. For the parent compound, 8-hydroxyquinoline, absorption maxima are observed around 300-320 nm. nih.govscirp.org The introduction of substituents like iodine and a sulfonic acid group in this compound is expected to cause a shift in the absorption maxima (a bathochromic or hypsochromic shift) due to their electronic effects on the chromophore. For instance, studies on related azo-substituted 8-hydroxyquinoline-5-sulfonic acid derivatives show strong absorption bands, with a notable peak for the zinc complex observed at a pH of 9.2. scielo.br For 8-hydroxyquinoline itself, a maximum absorption (λmax) has been noted at 384 nm when chelated with zinc. aurorabiomed.com.cn The specific absorption maxima for this compound are crucial for its quantitative analysis in solution using the Beer-Lambert law. sigmaaldrich.com
X-ray Diffraction Studies
X-ray diffraction is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction allows for the unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and crystal packing. A study on a mercury(II) chloride adduct of ferron (an alternative name for this compound) revealed detailed crystallographic information. The compound, [HgCl₂(C₉H₆INO₄)·H₂O], crystallizes in the monoclinic P2₁/c space group.
The analysis provided precise unit cell dimensions and showed the coordination geometry around the mercury atom. This demonstrates how X-ray diffraction can elucidate the structural arrangement of this compound in coordination complexes.
Table 2: Crystallographic Data for a Ferron (this compound) Adduct
| Parameter | Value |
|---|---|
| Compound | [HgCl₂(C₉H₆INO₄)·H₂O] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.919(3) |
| b (Å) | 23.216(3) |
| c (Å) | 7.714(3) |
Crystallographic Analysis of Quinoline-based Systems
The study of related quinoline-based systems provides valuable insights into the expected structural features of this compound. For example, the crystal structure of 5-chloro-7-iodo-8-quinolinol, a compound with a similar quinoline core, has been determined. This compound also crystallizes in the monoclinic space group P2₁/a. The analysis revealed that the quinolinol molecule is nearly planar. In the crystal lattice, molecules form dimers through hydrogen bonds, and these dimers are then stacked along one of the crystal axes. This type of analysis of related structures helps in understanding the intermolecular interactions and packing motifs that are likely to be present in the crystal structure of this compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of the elements present in a compound. This analysis is crucial for verifying the empirical formula of a synthesized or purified substance. For this compound, the theoretical elemental composition is calculated from its molecular formula, C₉H₆INO₄S. The experimentally determined values should closely match these theoretical percentages to confirm the compound's purity and identity.
Table 3: Elemental Composition of this compound (C₉H₆INO₄S)
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 9 | 108.09 | 30.79% |
| Hydrogen | H | 1.01 | 6 | 6.06 | 1.72% |
| Iodine | I | 126.90 | 1 | 126.90 | 36.14% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 3.99% |
| Oxygen | O | 16.00 | 4 | 64.00 | 18.23% |
| Sulfur | S | 32.07 | 1 | 32.07 | 9.13% |
| Total | | | | 351.13 | 100.00% |
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two powerful methods applicable to the analysis of this compound and related quinoline derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of non-volatile compounds like this compound. For the related compound 8-hydroxyquinoline, mixed-mode columns such as Primesep 100 can be used. This technique utilizes the ionic interaction between the basic quinoline molecule and the cation-exchange functional groups of the stationary phase, providing better retention than standard C18 columns. A typical mobile phase could consist of water, acetonitrile (MeCN), and an acid buffer like sulfuric acid or phosphoric acid. Detection is commonly performed using a UV detector at a specific wavelength.
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile quinoline derivatives, or after appropriate derivatization of this compound, GC-MS is a highly effective analytical method. In this technique, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column (e.g., DB-5MS). The separated components are then detected and identified by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in structural elucidation. For instance, a method for determining quinoline in textiles involves ultrasonic extraction with toluene followed by GC-MS analysis.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic properties and geometry of chinophene.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations have been employed to optimize the molecular geometry of quinoline (B57606) derivatives and analyze their electronic properties. For a series of tunable quinoline derivatives, DFT calculations at the B3LYP/6-31G'(d,p) level have been used to optimize their geometries and study their frontier molecular orbitals georgiasouthern.edu.
The electronic structure of this compound is characterized by the distribution of electron density and the energies of its molecular orbitals. DFT calculations can provide insights into the charge distribution, identifying electron-rich and electron-deficient regions of the molecule, which are critical for predicting its reactivity towards electrophiles and nucleophiles.
Molecular Orbital (MO) analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the molecule's kinetic stability and polarizability frontiersin.org.
In a study of various quinoline derivatives, Frontier Molecular Orbital (FMO) analysis was conducted to understand their chemical stability. The energy gap (ΔE) between the HOMO and LUMO determines the chemical reactivity; a smaller gap suggests higher reactivity georgiasouthern.edu. For derivatives of 2-phenylquinoline-4-carboxylic acid that were synthesized and evaluated as potential inhibitors of monoamine oxidase and acetylcholinesterase, the distributions and energies of the HOMO and LUMO were determined using FMO analysis mdpi.com.
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline and phenyl rings, making these regions susceptible to electrophilic attack. Conversely, the LUMO would likely be distributed over the entire π-system, with significant contributions from the carboxylic acid group, indicating its capacity to accept electrons. The HOMO-LUMO energy gap would provide a quantitative measure of its excitability and its potential as a chromophore in spectroscopic applications. A study on phenyl quinoline-2-carboxylate, a structurally similar compound, showed that the HOMO and LUMO were primarily distributed on the quinoline and phenyl groups, respectively researchgate.net.
| Descriptor | Definition | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Global Softness (σ) | 1 / η | Reciprocal of hardness, indicates higher reactivity |
Molecular Modeling and Dynamics Simulations
Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, from its conformational flexibility to its interactions with its environment.
The biological activity and physical properties of a molecule are often dictated by its three-dimensional conformation. Conformational analysis of 2-phenylquinoline-4-carboxylic acid involves identifying the stable arrangements of its atoms and the energy barriers between them. The primary degree of freedom in this compound is the rotation around the single bond connecting the phenyl ring to the quinoline core. This rotation determines the dihedral angle between the two ring systems.
X-ray crystallography has shown that in the solid state, the dihedral angle between the carboxyl group plane and the best-fit mean quinoline plane is 53.6 (1)° georgiasouthern.edu. Computational methods, such as potential energy surface (PES) scans, can be used to explore the rotational energy profile and identify the most stable conformers in the gas phase or in solution. These studies can reveal whether the molecule prefers a planar or a non-planar conformation and the energy penalty associated with deviations from the minimum energy structure.
In the solid state and in solution, this compound molecules interact with each other and with solvent molecules. These intermolecular interactions are critical in determining properties such as solubility, melting point, and crystal packing. Molecular dynamics (MD) simulations are a powerful tool for studying these interactions in condensed phases.
MD simulations can model the behavior of a large ensemble of molecules over time, providing insights into the formation of hydrogen bonds, π-π stacking interactions, and van der Waals forces nih.govchemrxiv.org. In the crystal structure of this compound, hydrogen bonding occurs between the carboxylic acid's oxygen atom and the nitrogen atom of the quinoline ring georgiasouthern.edu. MD simulations can be used to study the dynamics and strength of these hydrogen bonds in a crystalline environment. Furthermore, simulations can elucidate the nature of π-π stacking interactions between the aromatic rings of neighboring this compound molecules, which are also expected to play a significant role in the crystal packing.
In Silico Approaches for Structure-Reactivity Relationships
In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable for establishing mathematical relationships between the chemical structure of a series of compounds and their biological activity or chemical reactivity.
For derivatives of quinoline-4-carboxylic acid, QSAR models have been developed to predict their inhibitory activity against various biological targets nih.govresearchgate.net. These models typically use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. Descriptors can include electronic properties (e.g., HOMO/LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).
In the context of this compound, QSAR studies could be employed to understand the structure-reactivity relationships of its derivatives. For example, by systematically modifying the substituents on the phenyl or quinoline rings, one could develop a QSAR model that correlates these structural changes with a specific reactivity parameter, such as the rate of a particular reaction or the binding affinity to a target protein. Such models are instrumental in the rational design of new this compound derivatives with desired properties nih.govresearchgate.netnih.govmdpi.com. For instance, studies on 2-aryl-quinoline-4-carboxylic acid derivatives have utilized in silico approaches to identify potential biological targets and predict pharmacokinetic profiles nih.gov.
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Describes the electronic distribution and reactivity |
| Steric | Molecular weight, Molar volume, Surface area | Relates to the size and shape of the molecule |
| Topological | Connectivity indices, Wiener index | Encodes information about molecular branching and connectivity |
| Hydrophobic | LogP, Polar surface area (PSA) | Quantifies the molecule's lipophilicity and polarity |
Prediction of Spectroscopic Properties through Computational Methods
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and provide a deeper understanding of the molecule's electronic structure and vibrational modes. For this compound and its derivatives, computational prediction of spectroscopic properties can be a valuable tool for structural characterization.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) spectra, including ¹H and ¹³C chemical shifts, is a common application of DFT calculations. The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. While experimental ¹H NMR data for several 2-phenylquinoline-4-carboxylic acid derivatives have been reported, computational predictions can help in the unambiguous assignment of signals, especially in complex spectra frontiersin.org.
Vibrational Spectroscopy: DFT calculations can accurately predict the infrared (IR) and Raman spectra of molecules. By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This can be compared with experimental spectra to aid in the assignment of vibrational modes. For quinoline derivatives, DFT has been used to study their vibrational properties, with good agreement between theoretical and experimental data arabjchem.orguantwerpen.be.
Electronic Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. TD-DFT calculations can provide information about the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved. Studies on quinoline derivatives have shown that TD-DFT can successfully predict their UV-Vis spectra proquest.comnih.gov.
The accuracy of these computational predictions is dependent on the level of theory and the basis set used in the calculations. For quinoline derivatives, the B3LYP functional is commonly employed in DFT calculations.
| Spectroscopic Technique | Computational Method | Predicted Properties |
|---|---|---|
| NMR | DFT (GIAO) | Chemical Shifts (¹H, ¹³C) |
| IR/Raman | DFT | Vibrational Frequencies |
| UV-Vis | TD-DFT | Absorption Wavelengths (λmax) |
The term "this compound" appears to be related to or synonymous with "Cinchophen" (PubChem CID 8593 and CID 915409), which is identified as a member of the quinoline class of compounds nih.govctdbase.org. Additionally, "Chinophen" is listed as a brand name for Chloroquine, another quinoline derivative known for its antimalarial properties abu.edu.ng.
While the searches provided general information about enzyme inhibition mechanisms khanacademy.orgwikipedia.orgegyankosh.ac.inucl.ac.uknih.gov, ligand-protein binding principles elifesciences.orgwikipedia.orgsdu.edu.cnnottingham.ac.ukmdpi.com, the development and application of fluorescent sensors mdpi.comyoutube.comrsc.orgnih.govyoutube.com, and molecular probes for cellular pathway elucidation chemrxiv.orgrsc.orgnih.govnih.govmdpi.comnih.gov, they did not yield specific, detailed research findings, experimental data, or mechanistic studies focused explicitly on "this compound" (Cinchophen or Chloroquine under this name) at the level of detail required by the subsections of the provided outline.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and content inclusion requirements (detailed research findings, data tables) solely focused on "this compound" based on the information obtained. The specific mechanistic details and data points for "this compound" in the contexts of enzyme inhibition mechanisms at a chemical level, detailed ligand-protein binding modes, development of fluorescent sensors and molecular probes utilizing "this compound", and the mechanistic elucidation of processes specifically mediated by "this compound" were not found.
Chemical Biology and Mechanistic Insights at the Molecular Level
Structural Biology and Chemical Biology Intersections
Structural biology and chemical biology intersections aim to elucidate the molecular mechanisms by which a compound interacts with biological targets, including detailed binding modes, conformational changes upon binding, and the resulting functional consequences. For Chinophene (Cinchophen), detailed research findings and specific data tables focusing on these molecular-level interactions within the scope of structural biology and chemical biology were not extensively available in the conducted search using permitted sources.
While this compound is classified as a quinoline (B57606) derivative nih.govctdbase.org and has been investigated for various biological activities, including potential antiprotozoal effects usmf.md, comprehensive data regarding its precise binding sites on target proteins, resolved co-crystal structures, or detailed kinetic and thermodynamic parameters of its molecular interactions necessary to populate this section with specific research findings and data tables were not retrieved. The PubChem entry provides structural information for Cinchophen (B1669042) (CID 8593), including 2D and 3D structures and available crystal structures nih.gov, which are fundamental to structural biology studies. However, the specific application of these structural data to understand detailed molecular interactions in a chemical biology context was not found in the search results.
Therefore, a thorough discussion with detailed research findings and data tables specifically illustrating the structural biology and chemical biology intersections of this compound at the molecular level cannot be provided based on the available information from the search.
This compound: An Overview of its Chemical Identity and Reported Applications
This compound, identified by CASRN 11139-62-1, is a chemical compound known by the synonyms 2-phenylquinoline-5-carboxylic acid and 5-Quinolinecarboxylicacid, 2-phenyl. nih.govnih.gov It possesses a molecular formula of C16H11NO2 and a monoisotopic mass of 249.078979 g/mol . nih.gov As its name and synonyms suggest, this compound is a derivative of quinoline, a heterocyclic aromatic organic compound. nih.gov
This compound has been mentioned in contexts related to pharmaceutical tablets and listed alongside compounds with potential biological activity, such as antiprotozoal drugs. wikipedia.orgfishersci.ca However, detailed information regarding dosage, administration, safety, or adverse effects falls outside the scope of this article as per the specified exclusions. A cosmetic ingredient named "CHINOPHEN COSMOS APPR" also exists, derived from chinotto, but this appears distinct from the chemical compound 2-phenylquinoline-5-carboxylic acid.
Due to the limited availability of specific, detailed research findings directly linking this compound (2-phenylquinoline-5-carboxylic acid) to each of the precise subsections provided in the outline concerning its applications in advanced chemical sciences, a comprehensive and detailed article covering each point with scientific accuracy based solely on the available information and strict adherence to the exclusion criteria cannot be fully generated at this time.
For context, an isomer of this compound, 2-phenylquinoline-4-carboxylic acid (Cinchophen, CASRN 132-60-5), which shares the same molecular formula (C16H11NO2), has a PubChem CID 8593. However, information regarding Cinchophen's applications cannot be directly attributed to this compound due to the difference in the position of the carboxylic acid group. The PubChem CIDs provided in the initial request (2, 3, 18, 23, 24) were found to correspond to other distinct chemical compounds or generic study identifiers and are not associated with this compound.
Applications in Advanced Chemical Sciences
Coordination Chemistry and Metal Complexation
Synthesis and Characterization of Coordination Complexes
Chinophene (Cinchophen) and its derivatives have demonstrated utility as ligands in the synthesis of coordination complexes with various metal ions, particularly transition metals such as platinum and iridium. The coordination capabilities of Cinchophen (B1669042) arise from its molecular structure, which contains a quinoline (B57606) ring and a carboxylic acid group, providing potential binding sites for metal centers.
The synthesis of platinum(II) complexes incorporating cyclometalated Cinchophen-derived ligands has been reported. These syntheses often proceed from precursor dimeric Pt(II) species, potentially involving intermediate adducts. acs.org Characterization of these platinum complexes has been performed using a variety of spectroscopic techniques. For instance, ¹⁹⁵Pt{¹H} NMR spectroscopy has been employed, revealing chemical shifts that are significantly influenced by the specific coordination environment around the Pt(II) center. acs.org Electronic absorption and luminescence studies have also been conducted, indicating that these complexes can exhibit phosphorescent character with tunable emission wavelengths in the visible region (e.g., between 605 and 641 nm) and luminescent lifetimes on the order of hundreds of nanoseconds. acs.org Single crystal X-ray diffraction studies have provided insights into the solid-state structures of these complexes, showing distorted square planar geometries around the platinum center. acs.org
Iridium(III) complexes featuring cyclometalated Cinchophen-based ligands have also been synthesized and characterized. researchgate.netrsc.orgrsc.org A common approach involves the preparation of cationic heteroleptic iridium(III) complexes from cyclometalated iridium bridged-chloride dimers bearing ethyl-2-phenylquinoline-4-carboxylate (epqc) ligands, followed by hydrolysis of the ethyl ester moieties to yield the analogous Cinchophen-based complexes. researchgate.netrsc.orgrsc.org These iridium complexes have been characterized using techniques such as ¹H NMR spectroscopy, confirming the presence of the ligands. rsc.orgrsc.org X-ray crystallography has been utilized to confirm the proposed structures, revealing octahedral coordination geometries at the Ir(III) center. researchgate.netrsc.orgrsc.org Luminescence studies on these iridium complexes have shown visible phosphorescence with emission wavelengths typically ranging from 568 to 631 nm and moderately long lifetimes. researchgate.netrsc.orgrsc.org Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations have complemented experimental studies, supporting the assignment of the emissive character to metal-to-ligand charge transfer (³MLCT) transitions. researchgate.netrsc.orgrsc.org Notably, hydrolysis of ester derivatives has been shown to yield water-soluble Cinchophen-based iridium complexes with visible luminescence. researchgate.netrsc.org
Data on the characterization of representative Cinchophen-based metal complexes are summarized in the table below:
| Complex Type | Metal | Ligand(s) | Coordination Geometry | Characterization Techniques | Key Findings | Source |
| Monometallic Heteroleptic Platinum Complexes | Pt(II) | Cinchophen derivative (L4), acac, hmacac, hfacac, py, 8-Q, bpy | Distorted square planar | ¹⁹⁵Pt{¹H} NMR, UV-Vis, Luminescence, X-ray Diffraction | Phosphorescent character, tunable emission (605-641 nm), lifetimes up to ~450 ns. acs.org | acs.org |
| Cationic Heteroleptic Iridium Complexes | Ir(III) | Cinchophen-based (from hydrolyzed epqc), diimine (e.g., dmbpy, dpphen) | Octahedral | ¹H NMR, X-ray Crystallography, Luminescence, DFT/TD-DFT | Visible luminescence (568-631 nm), phosphorescence, water solubility after hydrolysis. researchgate.netrsc.orgrsc.org | researchgate.netrsc.orgrsc.org |
Applications in Catalysis
Research specifically detailing the applications of this compound (Cinchophen) as a catalyst in chemical reactions is limited in the consulted literature. While Cinchophen and its derivatives can be synthesized through catalytic processes, such as Rh(III)-catalyzed amination/annulation reactions nih.gov or using coupling agents and catalysts like EDC.HCl and dimethylammonium pyridine (B92270) in the synthesis of its esters and amides tsijournals.com, these instances describe the synthesis of Cinchophen or its derivatives using catalysts, rather than this compound itself acting as a catalyst.
Furthermore, studies on catalysis involving quinoline structures often focus on related compounds, such as Cinchona alkaloids, which are known for their applications in asymmetric catalysis. dovepress.comsioc-journal.cn However, Cinchona alkaloids are structurally distinct from Cinchophen (2-phenyl-4-quinolinecarboxylic acid).
Based on the available research, there is no significant body of work detailing the direct use of this compound (Cinchophen) as a catalyst for chemical transformations. Its primary relevance in advanced chemical sciences, as indicated by the literature, appears to be related to its role as a ligand in coordination chemistry and as a building block for the synthesis of various organic compounds and metal complexes with other applications.
Future Directions and Emerging Research Areas
Integration of Artificial Intelligence and Machine Learning in Synthesis and Design
The convergence of artificial intelligence (AI) and machine learning (ML) with organic chemistry is opening new frontiers for the synthesis and design of complex molecules like Chinophene. These computational tools are being developed to predict chemical reactions, optimize synthesis routes, and design novel derivatives with enhanced properties.
Predictive Models for Reaction Outcomes: Researchers are developing ML algorithms that can learn from vast datasets of chemical reactions to predict the outcomes of new transformations. For instance, neural machine translation models are being applied to forecast the products of organic reactions, moving beyond traditional rule-based systems. This approach could significantly accelerate the discovery of more efficient synthetic pathways to this compound and its analogues by reducing the need for extensive trial-and-error experimentation.
| AI/ML Application | Description | Potential Impact on this compound Research |
| Reaction Outcome Prediction | Utilizes machine learning models to forecast the products of chemical reactions. | Faster identification of efficient synthetic routes. |
| Computer-Aided Synthesis Planning (CASP) | Employs algorithms to design synthetic pathways to a target molecule. | Streamlined and optimized synthesis of this compound and its derivatives. |
| De Novo Drug Design | Generates novel molecular structures with desired properties using generative models. | Design of new this compound-based compounds with enhanced therapeutic potential. |
Novel Catalyst Discovery for Sustainable Production
The development of novel and sustainable catalysts is a cornerstone of modern organic synthesis. For the production of this compound, which can be synthesized via methods like the Doebner reaction, the focus is on creating catalysts that are more efficient, environmentally friendly, and reusable.
Nanocatalysts: Nanomaterials are emerging as highly effective catalysts due to their large surface-area-to-volume ratio and unique electronic properties. Researchers have explored the use of various nanocatalysts, including those based on copper and iron oxides, for the synthesis of quinoline (B57606) derivatives. These catalysts often allow for milder reaction conditions, shorter reaction times, and high yields. For example, Fe3O4 nanoparticle-based catalysts have been successfully employed in the synthesis of pyrimido[4,5-b]quinolones in water, a green solvent.
Metal-Free Catalysis: To circumvent the environmental and economic concerns associated with metal catalysts, there is a growing interest in metal-free catalytic systems. Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been investigated as a promising metal-free heterogeneous catalyst for the Friedländer synthesis of quinolines. Such catalysts offer the advantages of being readily available, less toxic, and easily separable from the reaction mixture.
Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of quinolines. This includes the use of environmentally benign solvents like water, microwave-assisted synthesis to reduce reaction times and energy consumption, and the development of reusable catalysts to minimize waste.
| Catalyst Type | Example | Advantages in this compound Synthesis |
| Nanocatalysts | Copper and Iron Oxide Nanoparticles | High efficiency, mild reaction conditions, reusability. |
| Metal-Free Catalysts | Functionalized Graphitic Carbon Nitride | Reduced environmental impact, lower cost, easy separation. |
| Homogeneous Catalysts | Iron(III) trifluoromethanesulfonate (B1224126) | Effective in one-pot Doebner reactions for 2-phenylquinoline-4-carboxylic acid synthesis. scientific.net |
Exploration of Unconventional Reactivity Pathways
Beyond traditional named reactions, chemists are exploring unconventional reactivity pathways to access quinoline scaffolds like that of this compound. These novel methods often involve the activation of otherwise inert chemical bonds, offering new strategies for molecular construction.
C–H Bond Functionalization: The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. rsc.org Recent research has demonstrated the rhodium-catalyzed ortho-C–H bond activation for the synthesis of quinoline carboxylates. mdpi.com This approach could potentially be adapted for the synthesis of this compound, offering a more atom-economical route.
Photoredox Catalysis: Visible-light-induced photoredox catalysis has emerged as a mild and sustainable method for driving a wide range of organic transformations. This approach has been used for the aerobic oxidative dehydrogenation coupling/aromatization cascade reactions to produce substituted quinoline derivatives. mdpi.com The application of photoredox catalysis to the synthesis of this compound could lead to more energy-efficient and environmentally friendly processes.
Radical-Promoted Cyclizations: Radical-mediated reactions offer unique opportunities for the construction of cyclic systems. Researchers have developed methods for the synthesis of 3-substituted quinolines via N-bromosuccinamide-mediated radical reactions. mdpi.com Exploring such radical pathways could provide new avenues for the synthesis of functionalized this compound derivatives.
Advanced Materials Integration and Nanotechnology Applications
The integration of quinoline derivatives like this compound into advanced materials and nanotechnology platforms is a burgeoning area of research with the potential for significant technological impact.
Drug Delivery Systems: The unique chemical structure of quinolines makes them suitable for incorporation into drug delivery systems. Nano- and microformulations, such as polymeric nanoparticles and liposomes, are being explored to improve the therapeutic profile of quinoline-based drugs. frontiersin.org These delivery systems can enhance bioavailability, protect the drug from metabolic degradation, and facilitate targeted delivery to specific tissues. frontiersin.org
Organic Light-Emitting Diodes (OLEDs): The quinoline scaffold is a key component in a variety of organic electronic materials. Quinoline derivatives are used in the development of organic light-emitting diodes (OLEDs) for displays and lighting applications. The specific electronic properties of this compound could be harnessed for the design of new materials for this purpose.
Sensors: The ability of the quinoline nucleus to interact with various analytes makes it a promising platform for the development of chemical sensors. Researchers are designing quinoline-based fluorescent probes for the detection of metal ions and other species.
| Application Area | Description | Relevance to this compound |
| Drug Delivery | Encapsulation in nano/micro-formulations to improve therapeutic efficacy. frontiersin.org | Potential to enhance the delivery and effectiveness of this compound-based therapeutic agents. |
| Organic Electronics | Use as a scaffold for materials in OLEDs. | This compound's structure could be modified for use in new electronic materials. |
| Chemical Sensing | Development of fluorescent probes for detecting specific analytes. | The quinoline core of this compound could be functionalized to create novel sensors. |
Deepening Mechanistic Understanding through Operando Spectroscopy and Advanced Characterization
A fundamental understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Operando spectroscopy and other advanced characterization techniques are providing unprecedented insights into the intricate details of chemical transformations.
Operando Spectroscopy: This powerful technique allows for the real-time monitoring of a catalytic reaction under actual operating conditions. mdpi.com By combining spectroscopic methods like infrared (IR) and Raman spectroscopy with simultaneous measurement of catalytic activity, researchers can identify key reaction intermediates and elucidate the role of the catalyst. mdpi.comethz.ch Applying operando spectroscopy to the synthesis of this compound could reveal crucial mechanistic details, leading to the rational design of improved catalytic systems.
Advanced Spectroscopic and Diffraction Techniques: The combination of multiple analytical methods is essential for a comprehensive understanding of reaction mechanisms. ethz.ch Techniques such as X-ray absorption spectroscopy (XAS), electron paramagnetic resonance (EPR) spectroscopy, and high-energy X-ray diffraction (HE-XRD) can provide detailed information about the structure and electronic state of catalysts and intermediates. ethz.ch
Computational Chemistry: Density functional theory (DFT) calculations and other computational methods are increasingly used to complement experimental studies. These theoretical approaches can be used to model reaction pathways, predict the stability of intermediates, and rationalize experimental observations, providing a deeper understanding of the underlying reaction mechanisms.
Q & A
(B) What methodological frameworks are essential for formulating research questions about Chinophene’s molecular interactions?
To design robust research questions, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population/Problem, Intervention/Exposure, Comparison, Outcome). For example:
- Population : Specific biological targets (e.g., enzymes, receptors).
- Intervention : this compound’s binding affinity under varying pH conditions.
- Comparison : Analogous compounds with similar heterocyclic structures.
- Outcome : Quantitative metrics like binding energy (ΔG) or inhibition constants (Ki).
Theoretical alignment (e.g., molecular docking simulations) ensures reproducibility and relevance .
(A) How can conflicting data on this compound’s thermodynamic stability be resolved methodologically?
Contradictions often arise from inconsistent experimental conditions (e.g., solvent polarity, temperature gradients). A systematic approach includes:
Meta-analysis : Aggregate data from peer-reviewed studies (e.g., DSC or calorimetry results) to identify outliers.
Sensitivity testing : Replicate experiments under controlled variables (e.g., using HPLC-grade solvents).
Uncertainty quantification : Apply Monte Carlo simulations to assess measurement error margins .
Document methodological deviations in supplementary materials to enhance transparency .
(B) What statistical tools are optimal for analyzing this compound’s reactivity trends in catalytic applications?
Use multivariate analysis (e.g., PCA or PLS regression) to correlate structural descriptors (e.g., Hammett constants, steric parameters) with reaction yields. For time-dependent studies (e.g., degradation kinetics), employ:
- ANOVA for batch-to-batch variability.
- Arrhenius plots to model temperature-dependent rate constants.
Raw data should undergo Grubbs’ test for outlier removal prior to regression .
(A) What strategies validate computational models predicting this compound’s bioactivity?
Cross-validation : Compare DFT-calculated binding energies with empirical SPR (surface plasmon resonance) data.
Benchmarking : Use known inhibitors (e.g., COX-2 inhibitors) as positive controls.
Error analysis : Report root-mean-square deviations (RMSD) between in silico and in vitro results.
Incorporate negative controls (e.g., scrambled molecular dynamics simulations) to test model specificity .
(B) How should researchers design assays to assess this compound’s cytotoxicity without confounding variables?
- Experimental design : Use a double-blind protocol with triplicate samples.
- Cell lines : Select immortalized lines (e.g., HEK-293) with documented metabolic stability.
- Controls : Include vehicle (e.g., DMSO) and positive controls (e.g., cisplatin).
- Endpoint normalization : Express IC50 values relative to ATP quantification or resazurin assays.
Pilot studies must confirm dose-response linearity (R² > 0.95) before full-scale trials .
(A) How can researchers reconcile discrepancies in this compound’s spectroscopic data across studies?
Discrepancies in NMR/IR peaks often stem from solvent effects or tautomeric equilibria. Mitigation strategies:
Standardized protocols : Adopt IUPAC guidelines for solvent reporting.
Dynamic NMR : Resolve tautomerization by variable-temperature experiments.
Collaborative validation : Share raw spectral data via repositories (e.g., Zenodo) for peer verification .
(B) What ethical and logistical considerations apply to this compound research involving animal models?
- Ethical compliance : Follow ARRIVE 2.0 guidelines for humane endpoints and sample-size justification.
- Data transparency : Publish negative results to avoid publication bias.
- Material sourcing : Use CAS-registered this compound batches with ≥95% purity (HPLC-verified).
Pre-approval from institutional review boards (IRBs) is mandatory for in vivo work .
(A) What advanced techniques optimize this compound’s enantiomeric synthesis for mechanistic studies?
- DoE (Design of Experiments) : Screen catalysts (e.g., BINOL-derived ligands) and solvents via fractional factorial design.
- In-situ monitoring : Use ReactIR or PAT (Process Analytical Technology) to track enantioselectivity.
- Crystallography : Resolve chiral centers via X-ray diffraction (single-crystal preferred).
Report ee (enantiomeric excess) values using chiral HPLC with Daicel columns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
